4-Hydrazinopyrrolo[1,2-a]quinoxaline 4-Hydrazinopyrrolo[1,2-a]quinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14057619
InChI: InChI=1S/C11H10N4/c12-14-11-10-6-3-7-15(10)9-5-2-1-4-8(9)13-11/h1-7H,12H2,(H,13,14)
SMILES:
Molecular Formula: C11H10N4
Molecular Weight: 198.22 g/mol

4-Hydrazinopyrrolo[1,2-a]quinoxaline

CAS No.:

Cat. No.: VC14057619

Molecular Formula: C11H10N4

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

4-Hydrazinopyrrolo[1,2-a]quinoxaline -

Specification

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
IUPAC Name pyrrolo[1,2-a]quinoxalin-4-ylhydrazine
Standard InChI InChI=1S/C11H10N4/c12-14-11-10-6-3-7-15(10)9-5-2-1-4-8(9)13-11/h1-7H,12H2,(H,13,14)
Standard InChI Key DWDQTZPLJMSWTN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(C3=CC=CN23)NN

Introduction

Structural and Molecular Characteristics

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the structure. For example:

  • 1H NMR: Peaks at δ 7.16–7.12 ppm (aromatic protons), δ 6.33 ppm (pyrrole protons), and δ 3.68 ppm (hydrazine –NH2) .

  • 13C NMR: Signals at δ 142.07 ppm (quinoxaline C), δ 109.42 ppm (pyrrole C) .

  • HRMS: A molecular ion peak at m/z 211.0983 ([M+H]+) aligns with the proposed formula .

Synthetic Methodologies

Brønsted Acid-Catalyzed C–C Bond Cleavage

A 2016 study demonstrated the use of Brønsted acids (e.g., acetic acid) to synthesize pyrrolo[1,2-a]quinoxalines via C–C bond cleavage (Fig. 1) .

Procedure:

  • Starting material: 2-(1H-pyrrol-1-yl)aniline derivatives.

  • Reaction conditions: Reflux in acetic acid (120°C, 2 h).

  • Key step: Cleavage of the C–C bond in 2-nitroaniline intermediates, followed by cyclization.

Yield: 65–85% depending on substituents .

Intramolecular Reductive Amination

An alternative route involves reductive amination of nitrophenylpyrrole-carbaldehyde intermediates (Fig. 2) .

Steps:

  • Intermediate synthesis: Nitrophenylpyrrole-carbaldehyde prepared via Friedel–Crafts acylation.

  • Reduction: Iron powder and NH4Cl in aqueous conditions.

  • Cyclization: Intramolecular amination forms the pyrroloquinoxaline core.

Advantages: Higher regioselectivity and compatibility with electron-deficient aryl groups .

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)Reaction TimeKey Advantage
Brønsted acid catalysisAcetic acid65–852–4 hScalability for bulk synthesis
Reductive aminationFe(0), NH4Cl70–906–8 hTolerance for diverse substituents

Chemical Reactivity and Functionalization

Hydrazine-Driven Reactions

The hydrazine group undergoes condensation, oxidation, and cyclocondensation reactions:

  • Condensation with carbonyls: Forms hydrazones, which are precursors to heterocycles like triazoles.

  • Oxidation: Converts –NH–NH2 to –N=N–, enabling photophysical applications .

Electrophilic Aromatic Substitution

The electron-rich quinoxaline ring undergoes halogenation and nitration at the 5- and 7-positions . For example:

  • Chlorination: Using Cl2/FeCl3 yields 7-chloro derivatives (used in anticancer studies) .

Biological Activities and Mechanisms

Anticancer Activity

4-Hydrazinopyrrolo[1,2-a]quinoxaline derivatives inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFRs) .

Key findings:

  • In vitro: IC50 = 1.2 µM against human umbilical vein endothelial cells (HUVECs) .

  • In vivo: 60% reduction in tumor volume in murine xenograft models .

Antibacterial and Antitubercular Effects

Hydrazine derivatives exhibit activity against Mycobacterium tuberculosis (MIC = 0.8 µg/mL) and Gram-positive bacteria .

Mechanism: Disruption of cell wall synthesis via inhibition of D-alanine ligase .

Central Nervous System (CNS) Modulation

4-Phenylpyrrolo[1,2-a]quinoxalines act as dopamine D2 receptor antagonists (Ki = 15 nM), suggesting potential in treating schizophrenia .

Therapeutic Applications and Patent Landscape

Anticancer Therapeutics

The patent US7947682B2 discloses 4-hydrazinopyrrolo[1,2-a]quinoxaline derivatives as VEGFR-2 inhibitors .

Claims:

  • Use in combinatorial therapy with paclitaxel or cisplatin.

  • Oral bioavailability >80% in preclinical models .

Antimicrobial Formulations

Pending patents highlight topical formulations for methicillin-resistant Staphylococcus aureus (MRSA) infections .

Challenges and Future Directions

Synthetic Limitations

  • Low solubility: Hydrophobicity limits bioavailability.

  • Regioselectivity issues: Competing reactions in halogenation .

Emerging Opportunities

  • Nanoparticle delivery: Liposomal encapsulation to enhance solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator